

OICR-9429: A Comprehensive Technical Guide to its Selectivity and Affinity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of OICR-9429, a potent and selective small-molecule antagonist of the WD repeat-containing protein 5 (WDR5)-Mixed Lineage Leukemia (MLL) interaction. OICR-9429 has emerged as a critical chemical probe for studying the biological functions of WDR5 and the MLL complex, and as a potential therapeutic agent in various cancers. This document summarizes its binding affinity, target selectivity, and the experimental methodologies used for its characterization.

Core Mechanism of Action

OICR-9429 functions by competitively inhibiting the protein-protein interaction (PPI) between WDR5 and the WDR5-interacting (WIN) motif of MLL.[1] WDR5 is a crucial scaffolding protein within the MLL histone methyltransferase (HMT) complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[2] By binding to the MLL WIN peptide-binding pocket on WDR5, OICR-9429 disrupts the integrity of the MLL complex, leading to a reduction in H3K4 trimethylation (H3K4me3) at target gene promoters.[1][3] This modulation of the epigenetic landscape can induce differentiation and reduce cell viability in certain cancer cell types, particularly those dependent on MLL complex activity.[1][2]

Quantitative Affinity and Potency Data

The affinity and potency of OICR-9429 for WDR5 have been rigorously determined using various biophysical and biochemical assays. The following tables summarize the key



quantitative data.

Table 1: Binding Affinity of OICR-9429 to WDR5

Assay Type	Parameter	Value (nM)	Reference
Surface Plasmon Resonance (Biacore)	KD	24	[4]
Isothermal Titration Calorimetry (ITC)	KD	52	[4][5]
Isothermal Titration Calorimetry (ITC)	KD	93 ± 28	[1][6][7]
Surface Plasmon Resonance (Biacore)	KD	51	[8]

Table 2: Functional Antagonism of the WDR5-MLL Interaction

Assay Type	Parameter	Value (nM)	Reference
Fluorescence Polarization (Peptide Displacement)	Kdisp	64 ± 4	[1][6]
Fluorescence Polarization (FP)	KD	64	[8]

Table 3: Cellular Activity of OICR-9429



Cell Line(s)	Assay Type	Parameter	Value (µM)	Reference
MLL-rearranged leukemia cells	Disruption of WDR5- MLL1/RbBP5 interaction	IC50	< 1	[4]
T24 Bladder Cancer Cells	Cell Viability	IC50	67.74	[3]
UM-UC-3 Bladder Cancer Cells	Cell Viability	IC50	70.41	[3]
TCCSUP Bladder Cancer Cells	Cell Viability	IC50	121.42	[3]

Target Selectivity Profile

OICR-9429 exhibits a high degree of selectivity for WDR5, a critical characteristic for a chemical probe and potential therapeutic. Extensive screening has demonstrated minimal off-target activity.

Table 4: Selectivity of OICR-9429 Against Other Protein Classes

Target Class	Number of Targets Screened	Activity	Reference
Protein Methyltransferases	22	No significant binding or inhibition	[1][5]
WD40 and Histone Reader Domains	9	No significant binding or inhibition	[1][5]
Kinases, GPCRs, Ion Channels, Transporters	> 250	Negligible activity at 1 μΜ	[1][5]



The high selectivity of OICR-9429, with over 100-fold selectivity over other chromatin "reader" domains, underscores its utility as a specific modulator of WDR5 function.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize OICR-9429.

Surface Plasmon Resonance (SPR) for Binding Affinity

This assay measures the binding kinetics and affinity between OICR-9429 and WDR5 in real-time.

- Immobilization: Recombinant human His-tagged WDR5 (residues 1-334) is expressed in E.
 coli and purified.[6] The purified protein is then immobilized on a sensor chip (e.g., a Biacore CM5 chip) via amine coupling.
- Binding Analysis: A serial dilution of OICR-9429 in a suitable running buffer is flowed over the sensor chip surface.
- Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured and recorded as a sensorgram.
- Data Analysis: The association and dissociation rates are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.

- Sample Preparation: Purified WDR5 is placed in the sample cell of the calorimeter, and OICR-9429 is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
- Titration: A series of small injections of OICR-9429 are made into the WDR5 solution.



- Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
- Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH) of binding.

Fluorescence Polarization (FP) for WDR5-MLL Interaction Displacement

This competitive assay measures the ability of OICR-9429 to displace a fluorescently labeled peptide derived from the MLL WIN motif from WDR5.

- Reaction Setup: A reaction mixture is prepared containing purified WDR5 and a fluorescently labeled MLL WIN peptide (e.g., FITC-labeled 9-Ala-FAM peptide).
- Compound Addition: OICR-9429 is serially diluted and added to the reaction mixture.
- Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
- FP Measurement: The fluorescence polarization of the sample is measured. When the fluorescent peptide is bound to the larger WDR5 protein, it tumbles slowly in solution, resulting in high polarization. When displaced by OICR-9429, the free peptide tumbles more rapidly, leading to a decrease in polarization.
- Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of OICR-9429 to determine the displacement constant (Kdisp) or IC50.

Cellular Viability Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP present.

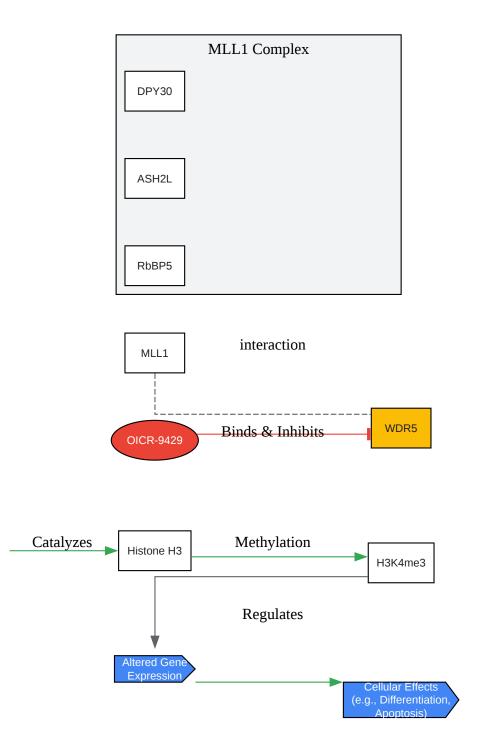
- Cell Seeding: Cells (e.g., primary human AML cells) are seeded in 96-well plates at a density of 20,000 viable cells per well.[6]
- Compound Treatment: Cells are treated with a range of concentrations of OICR-9429 or a vehicle control (e.g., 0.05% DMSO).[6]



- Incubation: The plates are incubated for a specified period (e.g., 72 hours).[6]
- Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
 The luminescence is measured using a luminometer.
- Data Analysis: The luminescent signal is used to calculate the percentage of viable cells relative to the vehicle control, and IC50 values are determined by fitting the data to a doseresponse curve.

Visualizations Signaling Pathway of OICR-9429 Action



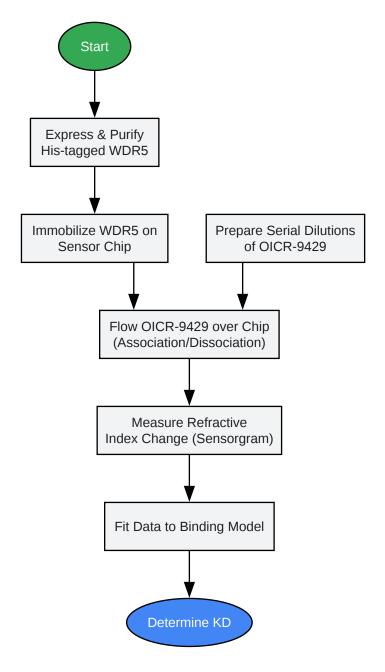


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Caption: OICR-9429 competitively binds to WDR5, disrupting the MLL1 complex and inhibiting H3K4 methylation.

Experimental Workflow for Affinity Determination using SPR



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Caption: A generalized workflow for determining the binding affinity of OICR-9429 to WDR5 using Surface Plasmon Resonance.



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